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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing small interfering RNA

(siRNA) targeting the DNA cross-link repair 1B (DCLRE1B) gene to study and potentially

modulate cisplatin sensitivity in ovarian cancer cell lines. The protocols outlined below are

based on established methodologies and provide a framework for investigating the role of

DCLRE1B in chemotherapy resistance.

Introduction to DCLRE1B and Cisplatin Resistance
in Ovarian Cancer
Ovarian cancer is a leading cause of gynecological cancer-related mortality, with

chemoresistance being a major obstacle to successful treatment. Cisplatin, a platinum-based

chemotherapeutic agent, is a first-line treatment for ovarian cancer. Its efficacy is, however,

often limited by the development of resistance. Cisplatin functions by inducing DNA cross-links,

leading to cell cycle arrest and apoptosis in cancer cells.

DCLRE1B, also known as Apollo, is a 5'-to-3' exonuclease that plays a crucial role in DNA

interstrand cross-link (ICL) repair.[1][2] Elevated expression of DCLRE1B has been observed in

some cancers and is associated with a poorer prognosis. In the context of cisplatin treatment,

DCLRE1B-mediated DNA repair can counteract the cytotoxic effects of the drug, thereby
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contributing to resistance. Consequently, targeting DCLRE1B with siRNA presents a promising

strategy to potentially re-sensitize resistant ovarian cancer cells to cisplatin.

Recent studies have indicated a signaling pathway involving the lysine-specific demethylase

1B (KDM1B) and DCLRE1B in cisplatin-resistant ovarian cancer cells.[3][4] Knockdown of

KDM1B has been shown to downregulate DCLRE1B expression, suggesting that DCLRE1B is

a downstream target of KDM1B.[3] This pathway represents a key target for therapeutic

intervention.

Quantitative Data Summary
The following tables summarize the quantitative effects of DCLRE1B siRNA on cisplatin

sensitivity in the A2780cis cisplatin-resistant ovarian cancer cell line.

Treatment Group
Cisplatin
Concentration (µM)

Cell Viability (%) Standard Deviation

Control siRNA

(siCONT)
0 100 N/A

Control siRNA

(siCONT)
10 ~100 N/A

DCLRE1B siRNA

(siDCLRE1B)
0 ~100 N/A

siDCLRE1B +

Cisplatin
10 Significantly Reduced N/A

Table 1: Effect of DCLRE1B siRNA on Cell Viability of A2780cis cells in the presence of

Cisplatin. Data is synthesized from findings indicating that combined treatment leads to a

significant reduction in viability.[4]

Experimental Protocols
Protocol 1: DCLRE1B siRNA Transfection
This protocol describes the transient transfection of DCLRE1B siRNA into cisplatin-resistant

ovarian cancer cells (e.g., A2780cis).
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Materials:

A2780cis ovarian cancer cells

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

DCLRE1B-targeting siRNA (siDCLRE1B) and non-targeting control siRNA (siCONT)

Transfection reagent (e.g., DharmaFECT1)

Opti-MEM or other serum-free medium

6-well plates

Microcentrifuge tubes

Procedure:

Cell Seeding: The day before transfection, seed 2 x 10^5 A2780cis cells per well in a 6-well

plate with 2 ml of antibiotic-free complete growth medium. Incubate overnight at 37°C in a

5% CO2 incubator until cells are 60-80% confluent.

Preparation of siRNA-Transfection Reagent Complex:

Solution A: In a microcentrifuge tube, dilute the desired amount of siRNA duplex (e.g., 20-

80 pmols) into 100 µl of serum-free medium.

Solution B: In a separate microcentrifuge tube, dilute the transfection reagent (e.g., 2-8 µl)

into 100 µl of serum-free medium.

Complex Formation: Add Solution A (siRNA) to Solution B (transfection reagent) and mix

gently by pipetting. Incubate the mixture for 15-45 minutes at room temperature to allow for

complex formation.

Transfection:

Wash the cells once with 2 ml of serum-free medium.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607018?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Aspirate the medium and add the siRNA-transfection reagent complex dropwise to the

cells.

Add 800 µl of serum-free medium to each well for a final volume of 1 ml.

Incubation: Incubate the cells with the transfection complex for 5-7 hours at 37°C in a 5%

CO2 incubator.

Post-transfection: After the incubation period, add 1 ml of complete growth medium

containing 2x the normal serum concentration without removing the transfection mixture.

Alternatively, remove the transfection mixture and replace it with fresh complete growth

medium.

Gene Knockdown Assessment: After 24-72 hours post-transfection, assess the knockdown

efficiency of DCLRE1B by Western blotting or qRT-PCR before proceeding with downstream

assays.

Protocol 2: Cell Viability (MTT) Assay for Cisplatin
Sensitivity
This protocol is for determining the effect of DCLRE1B knockdown on the sensitivity of ovarian

cancer cells to cisplatin using a colorimetric MTT assay.

Materials:

Transfected A2780cis cells (from Protocol 1)

Complete growth medium

Cisplatin stock solution

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

DMSO (Dimethyl sulfoxide)

Microplate reader
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Procedure:

Cell Seeding: After 24 hours of transfection, trypsinize the cells and seed them into a 96-well

plate at a density of 3 x 10^4 cells per well in 100 µl of complete growth medium.[4] Incubate

for 24 hours at 37°C.

Cisplatin Treatment: Prepare serial dilutions of cisplatin in complete growth medium.

Remove the medium from the wells and add 100 µl of medium containing various

concentrations of cisplatin (e.g., 0, 5, 10, 20, 40, 80 µM).[5] A concentration of 10 µM is often

used to assess sensitization.[4] Include wells with untransfected cells and cells transfected

with control siRNA as controls.

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[4][5]

MTT Addition: Add 15 µl of MTT solution to each well and incubate for 4 hours at 37°C.[5]

Formazan Solubilization: Carefully remove the medium from each well without disturbing the

formazan crystals. Add 100 µl of DMSO to each well and shake the plate on an orbital

shaker for 15 minutes to dissolve the crystals.[6]

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to

the untreated control. Plot the cell viability against the cisplatin concentration to determine

the IC50 (the concentration of cisplatin that inhibits cell growth by 50%).

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI
Staining)
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining followed by flow

cytometry to quantify apoptosis induced by cisplatin treatment after DCLRE1B knockdown.

Materials:

Transfected and cisplatin-treated A2780cis cells
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Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and

Binding Buffer)

Phosphate-Buffered Saline (PBS)

Flow cytometer

Procedure:

Cell Preparation: Following DCLRE1B siRNA transfection and cisplatin treatment (as

described in previous protocols), harvest both adherent and floating cells.

Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation at 400-600 x g for 5

minutes.

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x

10^6 cells/ml.

Staining:

Transfer 100 µl of the cell suspension (1-5 x 10^5 cells) to a flow cytometry tube.

Add 5 µl of Annexin V-FITC and 5 µl of Propidium Iodide to the cell suspension.

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the

dark.

Analysis: Add 400 µl of 1X Binding Buffer to each tube and analyze the cells by flow

cytometry within 1 hour.

Live cells: Annexin V-FITC negative and PI negative.

Early apoptotic cells: Annexin V-FITC positive and PI negative.

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
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Protocol 4: Western Blot for DCLRE1B Protein
Expression
This protocol is for verifying the knockdown of DCLRE1B protein expression in ovarian cancer

cells.

Materials:

Transfected A2780cis cell lysates

RIPA buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels

PVDF membrane

Transfer buffer

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

Primary antibody against DCLRE1B

Loading control primary antibody (e.g., β-actin or GAPDH)

HRP-conjugated secondary antibody

Chemiluminescent substrate (ECL)

Imaging system

Procedure:

Cell Lysis: After 48-72 hours of transfection, wash the cells with ice-cold PBS and lyse them

in RIPA buffer. Scrape the cells and collect the lysate.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA

protein assay.

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample

buffer and boil for 5 minutes.

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to

separate the proteins by size.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent

non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with the primary antibody against

DCLRE1B (at the manufacturer's recommended dilution) overnight at 4°C with gentle

agitation.

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated

secondary antibody for 1 hour at room temperature.

Washing: Repeat the washing step as in step 8.

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using

an imaging system.

Analysis: Analyze the band intensities to confirm the reduction in DCLRE1B protein levels in

the siRNA-treated samples compared to the controls. Re-probe the membrane with a loading

control antibody to ensure equal protein loading.
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Caption: Experimental workflow for studying DCLRE1B's role in cisplatin sensitivity.
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Caption: KDM1B-DCLRE1B signaling pathway in cisplatin resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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